1-(2-Fluorophenyl)-4-oxopyrrolidine-3-carbonitrile

Catalog No.
S12257600
CAS No.
M.F
C11H9FN2O
M. Wt
204.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Fluorophenyl)-4-oxopyrrolidine-3-carbonitrile

Product Name

1-(2-Fluorophenyl)-4-oxopyrrolidine-3-carbonitrile

IUPAC Name

1-(2-fluorophenyl)-4-oxopyrrolidine-3-carbonitrile

Molecular Formula

C11H9FN2O

Molecular Weight

204.20 g/mol

InChI

InChI=1S/C11H9FN2O/c12-9-3-1-2-4-10(9)14-6-8(5-13)11(15)7-14/h1-4,8H,6-7H2

InChI Key

YBDQFPVAGVTPSR-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)CN1C2=CC=CC=C2F)C#N

1-(2-Fluorophenyl)-4-oxopyrrolidine-3-carbonitrile is a heterocyclic organic compound with the molecular formula C11H9FN2O and a molecular weight of 202.20 g/mol. This compound features a pyrrolidine ring with a carbonitrile group and a fluorophenyl substituent, which contributes to its unique chemical properties and potential biological activities. The presence of the fluorine atom enhances lipophilicity and may influence the compound's interaction with biological targets.

, including:

  • Substitution Reactions: The fluorine atom on the phenyl ring can participate in nucleophilic substitution reactions, allowing for modifications of the compound's structure.
  • Reduction Reactions: The carbonitrile group can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
  • Oxidation Reactions: The compound may also undergo oxidation, potentially converting the oxopyrrolidine moiety into different functional groups under specific conditions.

These reactions are influenced by the choice of reagents, solvents, and reaction conditions, which can optimize yields and selectivity.

The synthesis of 1-(2-Fluorophenyl)-4-oxopyrrolidine-3-carbonitrile typically involves several steps:

  • Preparation of Precursors: The synthesis begins with the reaction of appropriate starting materials that contain both the pyrrolidine framework and the fluorophenyl group.
  • Cyclization: A common method involves cyclization reactions where ethylamine or other amines react with nitrile precursors to form the pyrrolidine ring.
  • Formation of Carbonitrile: The final step often involves introducing the carbonitrile functional group through nucleophilic substitution or direct nitrilation reactions.

These synthetic pathways require careful control of reaction conditions to achieve desired yields and purity.

1-(2-Fluorophenyl)-4-oxopyrrolidine-3-carbonitrile has potential applications in medicinal chemistry as a scaffold for developing new pharmaceuticals. Its unique structure may allow for modifications that enhance therapeutic efficacy or reduce side effects. Additionally, it can serve as an intermediate in synthesizing more complex molecules used in drug discovery.

Interaction studies involving 1-(2-Fluorophenyl)-4-oxopyrrolidine-3-carbonitrile could focus on its binding affinity to various biological targets, such as enzymes or receptors implicated in disease pathways. Understanding these interactions is crucial for assessing its potential therapeutic effects and optimizing its chemical structure for improved activity.

1-(2-Fluorophenyl)-4-oxopyrrolidine-3-carbonitrile can be compared to several related compounds:

Compound NameStructure FeaturesUnique Properties
1-Ethyl-5-oxopyrrolidine-3-carbonitrilePyrrolidine ring with carbonitrileDifferent substitution pattern; potential for distinct reactivity
Pyrrolidine-2-oneContains a keto group at position 2Used in medicinal chemistry; different reactivity due to keto functionality
1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl chlorideSimilar core structure but with acyl chlorideServes as a key intermediate for various derivatives
4-Oxopyrrolidine-3-carbonitrileContains oxo group; simpler structurePotentially different biological activities due to structural differences

The uniqueness of 1-(2-Fluorophenyl)-4-oxopyrrolidine-3-carbonitrile lies in its specific substitution pattern and the presence of a fluorine atom, which can significantly influence its chemical behavior and biological interactions compared to these similar compounds.

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Exact Mass

204.06989108 g/mol

Monoisotopic Mass

204.06989108 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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